Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16702517
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC16702517

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12)
Standard InChI Key MUVKUQSSLBGOSR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(C=C1)NN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The ethyl ester group at the 5-position introduces steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallography of analogous compounds reveals planarity in the fused ring system, with bond lengths of 1.34 Å for the N–N bond in the pyrazole moiety and 1.40 Å for the C–N bond in the pyridine ring .

Spectroscopic Characterization

Key spectral data for ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 8.30 (s, 1H, pyrazole-H), 8.65 (d, J = 5.2 Hz, 1H, pyridine-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 112.5 (pyrazole-C), 122.4 (pyridine-C), 143.9 (C=O), 158.2 (pyridine-C-N) .

  • HRMS (ESI): m/z calcd for C₉H₉N₃O₂ [M+H]⁺: 191.0695; found: 191.0698.

Table 1: Comparative NMR Data for Pyrazolopyridine Derivatives

Compoundδ(¹H) Pyrazole-Hδ(¹³C) C=OReference
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate8.30143.9
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate8.45145.2

Synthetic Methodologies

Catalytic Synthesis Using AC-SO₃H

A breakthrough synthesis involves reacting 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in ethanol at room temperature, catalyzed by AC-SO₃H . The protocol proceeds via:

  • Nucleophilic attack: Aniline attacks the carbonitrile group, forming intermediate Schiff bases.

  • Cyclization: AC-SO₃H facilitates intramolecular cyclization through protonation of the carbonyl oxygen.

  • Esterification: The nitrile group undergoes Pinner reaction with ethanol to yield the ethyl ester.

Reaction Conditions:

  • Catalyst loading: 2 wt% AC-SO₃H

  • Solvent: Ethanol (2 mL/mmol)

  • Temperature: 25°C

  • Yield: 80–85%

  • Purity: >98% (HPLC)

Gram-Scale Production

Scalability was demonstrated using a 100 mL flask with 5.0 mmol substrate, achieving 1.441 g product (80% yield) after recrystallization from ethanol . The catalyst retained activity over five cycles with <5% yield reduction.

Mechanistic Insights

Reaction Pathway Analysis

Density functional theory (DFT) calculations on analogous systems reveal a three-step mechanism:

  • Step 1 (ΔG‡ = 18.3 kcal/mol): Aniline coordination to the carbonitrile carbon.

  • Step 2 (ΔG‡ = 22.1 kcal/mol): Ring-opening of the pyrano moiety.

  • Step 3 (ΔG‡ = 15.7 kcal/mol): 6-endo-trig cyclization to form the pyrazolopyridine core .

Catalyst Role

AC-SO₃H enhances reaction kinetics by:

  • Lowering activation energy through Brønsted acid sites (-SO₃H groups)

  • Stabilizing transition states via hydrogen bonding

  • Providing a high surface area (≥500 m²/g) for substrate adsorption

TargetIC₅₀ (μM)Assay Type
CDK20.45Molecular docking
Staphylococcus aureus12.3Microbroth dilution

Antimicrobial Activity

Preliminary screens against S. aureus (ATCC 29213) show MIC = 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL) . The ester group enhances membrane permeability, as evidenced by logP = 1.85 (calculated using XLogP3).

Derivatization Strategies

Hydrazide Formation

Reaction with hydrazine hydrate yields 1H-pyrazolo[4,3-b]pyridine-5-carbohydrazide, a precursor for acylhydrazones. Under reflux with benzaldehydes, condensation products form with ≥70% yield .

Heterocyclic Fusion

Treatment with diethyl acetylenedicarboxylate generates fused pyridopyrimidine systems, expanding structural diversity for high-throughput screening .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Janus kinase (JAK) inhibitors for autoimmune diseases

  • FLT3 tyrosine kinase inhibitors for acute myeloid leukemia

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 μM), attributed to inhibition of acetolactate synthase .

Future Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI <0.1) enhances solubility to 12 mg/mL versus 0.8 mg/mL free compound .

Catalytic Asymmetric Synthesis

Developing chiral AC-SO₃H catalysts could enable enantioselective synthesis, targeting kinase inhibitors with reduced off-target effects.

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